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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of tungsten-
titanium (W-Ti) alloys in high-temperature environments, with a primary focus on their
application in microelectronics and other advanced industries. The information compiled herein
is intended to guide researchers and professionals in understanding the material's properties,
its applications, and the relevant experimental protocols.

Introduction to Tungsten-Titanium Alloys at High
Temperatures

Tungsten-titanium (W-Ti) alloys are composite materials that leverage the advantageous
properties of both tungsten and titanium. Tungsten offers a very high melting point, high
hardness, and excellent wear resistance, while titanium provides good adhesion, corrosion
resistance, and a relatively lower density. The combination of these properties makes W-Ti
alloys particularly suitable for applications requiring stability and reliability at elevated
temperatures.

The most prominent high-temperature application of W-Ti alloys is in the fabrication of
semiconductor devices, where they are used as thin-film diffusion barriers and adhesion layers.
[1] These films are typically deposited via sputtering from a W-Ti target. The alloy's ability to
prevent the diffusion of metal layers (like aluminum or copper) into the silicon substrate at the
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high temperatures encountered during manufacturing and operation is critical for the longevity
and performance of integrated circuits.[2]

Key High-Temperature Applications
Microelectronics and Semiconductor Fabrication

W-Ti thin films are extensively used as diffusion barriers in the metallization schemes of
integrated circuits. During the fabrication and subsequent operation of semiconductor devices,
temperatures can rise significantly. At these temperatures, atoms from the conductive metal
layers (e.g., aluminum, copper) can migrate into the silicon substrate, leading to device failure.
A thin layer of W-Ti deposited between the silicon and the metal interconnects acts as a stable
barrier, preventing this diffusion. The W-Ti barrier layer has been found to be stable up to
600°C for extended periods.[3]

Beyond being a diffusion barrier, W-Ti films also serve as an excellent adhesion layer,
promoting the bonding of the primary conductor to the substrate. Good surface adhesion and
effective heat dissipation are key reasons for their selection in semiconductor chips.[1]

Aerospace and High-Stress Components

While less common than in microelectronics, the high strength-to-weight ratio and good high-
temperature mechanical properties of titanium alloys, in general, make them candidates for
aerospace applications.[4][5] The addition of tungsten can further enhance the high-
temperature strength and creep resistance. Potential applications include components in
aircraft engines and airframe structures that are exposed to aerodynamic heating.[4]

Protective Coatings

The hardness and corrosion resistance of W-Ti alloys make them suitable for protective
coatings on components that operate in harsh, high-temperature environments. These coatings
can provide resistance to wear, oxidation, and chemical attack.

Material Properties at High Temperatures

Quantitative data on the mechanical and thermal properties of W-Ti alloys at elevated
temperatures is not abundant in a consolidated format. However, the following tables
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summarize available data and related information for W-Ti thin films and their constituent

materials.

Physical and Electrical Properties

Property Value Conditions |/ Notes
N ] ] For microelectronics
Composition Typically 90 wt% W, 10 wt% Ti o
applications.
The alloy's melting point is
Melting Point Tungsten: 3422°C[6] very high, contributing to its

thermal stability.

Electrical Resistivity 65-72 pQ-cm For sputtered TiW films.[7]
For a W-Ti alloy film with 6.8
Temperature Coefficient of at.% Ti. This value was noted
195 x 104 K1

Resistance (TCR)

to decrease with repeated

thermal cycling.

Thermal Properties

Specific thermal conductivity data for W-Ti alloys across a wide temperature range is limited.
However, a study on mechanically alloyed W-(3-7%)Ti with Hf or HfC additions showed that
while the room-temperature thermal conductivity was lower than that of pure tungsten, it

increased with temperature, approaching the value of unalloyed tungsten at 1300°C.[8] This

trend is a notable characteristic of these alloys. For reference, the thermal conductivities of

pure tungsten and a common titanium alloy are provided below.

Thermal Conductivity

Material Temperature (°C)

(WIim-K)
Tungsten (pure) 27 173
1327 109
Titanium Alloy (Ti-6Al-4V) 20 6.7

500

~11-12 (shows 60-80%

increase from ambient)
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Mechanical Properties

Data for the mechanical properties of W-Ti alloys at high temperatures is also sparse. The

properties are highly dependent on the deposition method and resulting microstructure.

Property Value Conditions |/ Notes
High-power impulse
magnetron sputtering (HiPIMS)

Hardness (HiPIMS W films) > DC sputtered W films results in harder films

compared to direct current
(DC) sputtering.[9]

Adhesion Energy (WTi on ]
- 2.5-3 J/m? (as-deposited)
silicate glass)

Annealing can increase the

adhesion energy.[3]

Young's Modulus (Ti thin films) 102 - 127 GPa

Increases with substrate
temperature from 25 to 150°C
during sputtering.[10]

Experimental Protocols

Protocol for Thin Film Deposition via Magnetron

Sputtering

This protocol outlines a general procedure for depositing W-Ti thin films using magnetron

sputtering, a common physical vapor deposition (PVD) technique.[11]

Objective: To deposit a thin film of Tungsten-Titanium alloy onto a silicon wafer to serve as a

diffusion barrier.

Materials and Equipment:

e Sputtering system (DC or RF magnetron)
o High-purity Argon (Ar) gas

e Tungsten-Titanium (90/10 wt%) sputtering target
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Silicon wafer substrates

Wafer cleaning solutions (e.g., acetone, isopropyl alcohol, deionized water)

Vacuum chamber and pumping system

Power supply

Substrate heater

Procedure:
e Substrate Preparation:

1. Clean the silicon wafers ultrasonically in acetone, followed by isopropy! alcohol, and finally
rinse with deionized water.

2. Dry the wafers using a nitrogen gun.
3. Load the cleaned wafers into the sputtering system's substrate holder.
e System Pump-Down:

1. Evacuate the vacuum chamber to a base pressure of at least 1.0 x 10~> Pa to minimize
contamination.[12]

o Pre-Sputtering (Target Cleaning):
1. Introduce Argon gas into the chamber.

2. Ignite the plasma and sputter from the W-Ti target with the shutter closed for a few
minutes to remove any surface contaminants from the target.

e Sputtering Deposition:
1. Set the substrate temperature if required for the specific application.

2. Introduce Argon gas at a controlled flow rate to maintain a working pressure (e.g., 0.42
Pa).[13]
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3. Apply power to the W-Ti target to ignite the plasma (e.g., in the range of 1.45 to 7.90 kW
for HIPIMS).[13]

4. Open the shutter to begin depositing the W-Ti film onto the silicon wafers.

5. The deposition time will depend on the desired film thickness and the calibrated deposition
rate of the system.

6. After the desired thickness is achieved, turn off the power supply and close the shutter.

e Cool-Down and Venting:
1. Allow the substrates to cool down in a vacuum.
2. Vent the chamber to atmospheric pressure with an inert gas like nitrogen.
3. Remove the coated wafers from the system.

Typical Deposition Parameters:

Target: W-Ti (90/10 wt%)

Substrate: Silicon wafer

Sputtering Gas: Argon

Base Pressure: <1 x 107> Pa

Working Pressure: ~0.4-0.8 Pa

Power: Variable, depending on the system and desired film properties.

Visualizations

Below are diagrams illustrating key concepts related to the high-temperature application of W-
Ti alloys.
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Experimental Workflow for W-Ti Thin Film Deposition
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W-Ti thin film deposition workflow.
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Role of W-Ti as a Diffusion Barrier in Microelectronics
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W-Ti as a high-temperature diffusion barrier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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